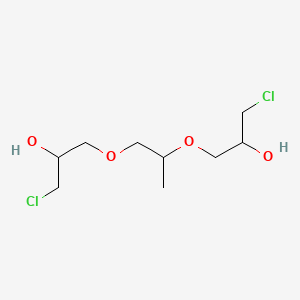
1,1'-(Propylenedioxy)bis(3-chloro-2-propanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is an organic compound with the molecular formula C9H18Cl2O4 It is a chlorinated derivative of propylene glycol, featuring two chlorine atoms and two propylene glycol units connected via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) can be synthesized through the reaction of propylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Epoxidation: Propylene glycol is reacted with epichlorohydrin to form an epoxide intermediate.
Ring Opening: The epoxide intermediate undergoes ring-opening in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of 1,1’-(Propylenedioxy)bis(2-propanol).
Oxidation: Formation of 1,1’-(Propylenedioxy)bis(2-propanone) or corresponding carboxylic acids.
Reduction: Formation of 1,1’-(Propylenedioxy)bis(2-propanol) or corresponding alkanes.
科学研究应用
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biocide or antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it useful as an antimicrobial agent.
相似化合物的比较
1,1’-(Ethylenedioxy)bis(3-chloro-2-propanol): Similar structure but with an ethylene linkage instead of propylene.
1,1’-(Butylenedioxy)bis(3-chloro-2-propanol): Similar structure but with a butylene linkage instead of propylene.
Uniqueness: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific propylene linkage, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and stability compared to its ethylene and butylene analogs, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
18371-82-9 |
|---|---|
分子式 |
C9H18Cl2O4 |
分子量 |
261.14 g/mol |
IUPAC 名称 |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3 |
InChI 键 |
DOCLYKIGBJGQFA-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC(CCl)O)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
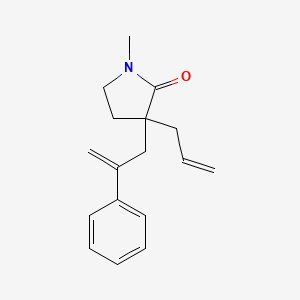
![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)
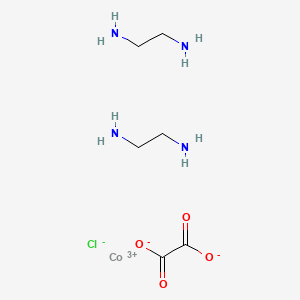

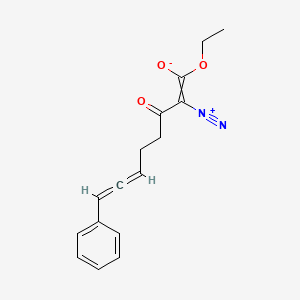

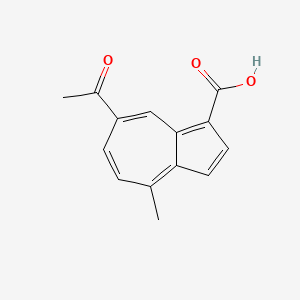
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
